molecular formula C12H15ClN2O B1466394 2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one CAS No. 1250304-85-8

2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

Cat. No.: B1466394
CAS No.: 1250304-85-8
M. Wt: 238.71 g/mol
InChI Key: SQIUNBQQEBYPGR-UHFFFAOYSA-N
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Description

“2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one” is a research chemical . It has a molecular weight of 238.71 g/mol and a formula of C12H15ClN2O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring via an ethanone linker . The phenyl ring carries a chlorine atom, and the pyrrolidine ring carries an amino group .

Scientific Research Applications

Environmental Impact of Chlorophenols

Chlorophenols, which are structurally related to the compound of interest by their chlorinated aromatic components, have been evaluated for their environmental persistence and toxic effects. Studies have highlighted their moderate to high persistence depending on environmental conditions and their potential bioaccumulation, with implications for water safety and ecosystem health (K. Krijgsheld & A. D. Gen, 1986) Environmental toxicology and pharmacology.

Synthesis and Structural Insights

Research into the synthesis and structural properties of novel compounds, including those with chlorophenyl groups, contributes to our understanding of chemical interactions and potential applications in various fields such as materials science and pharmaceuticals. For instance, the synthesis of substituted thiazolidinones provided insights into the reactivity of chloral with amines, demonstrating the complexity and potential of chemical synthesis for creating compounds with specific properties (R. Issac & J. Tierney, 1996) Heterocyclic Communications.

Organochlorine Compounds and Health

Organochlorine compounds, including DDT and its metabolites, have been extensively studied for their health implications. These studies offer a framework for understanding the potential biological interactions and environmental fate of chlorophenyl-containing compounds. The extensive use of DDT, its persistence in the environment, and its bioaccumulation through food chains have led to research into its effects on human and wildlife health, providing valuable insights into the mechanisms of toxicity and endocrine disruption (M. Burgos-Aceves et al., 2021) Environmental toxicology and pharmacology.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)12(16)8-15-6-5-11(14)7-15/h1-4,11H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIUNBQQEBYPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
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2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one
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Reactant of Route 6
2-(3-Aminopyrrolidin-1-yl)-1-(4-chlorophenyl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.